![molecular formula C18H24N2S B12921305 [(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-43-0](/img/structure/B12921305.png)
[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound features an indole ring system substituted with an octyl group and a thioacetonitrile moiety, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-octyl-1H-indole-3-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to changes in cellular processes. The thioacetonitrile moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
2-((1-octyl-1H-indol-3-yl)thio)acetonitrile can be compared with other indole derivatives, such as:
2-(1H-indol-3-yl)acetonitrile: Lacks the octyl and thio groups, making it less hydrophobic and potentially less bioactive.
1-octyl-1H-indole-3-thiol: Lacks the acetonitrile group, which may affect its reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities and applications.
The uniqueness of 2-((1-octyl-1H-indol-3-yl)thio)acetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Propriétés
Numéro CAS |
61021-43-0 |
|---|---|
Formule moléculaire |
C18H24N2S |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
2-(1-octylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C18H24N2S/c1-2-3-4-5-6-9-13-20-15-18(21-14-12-19)16-10-7-8-11-17(16)20/h7-8,10-11,15H,2-6,9,13-14H2,1H3 |
Clé InChI |
HMFKQTJYDNAEFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C=C(C2=CC=CC=C21)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



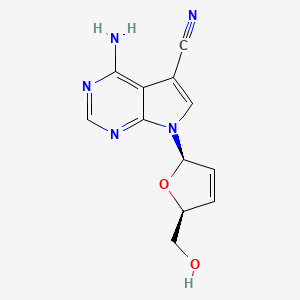

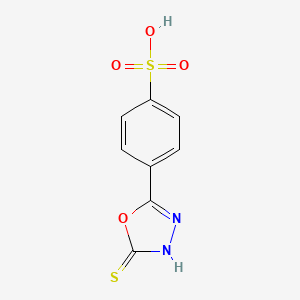
![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
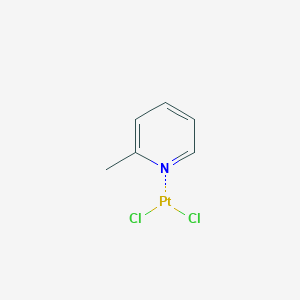
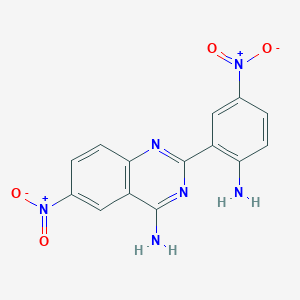
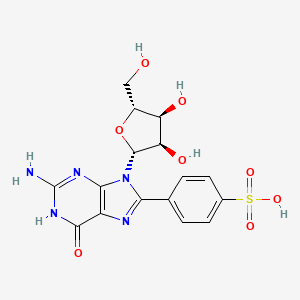

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
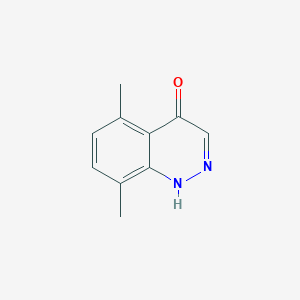

![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
